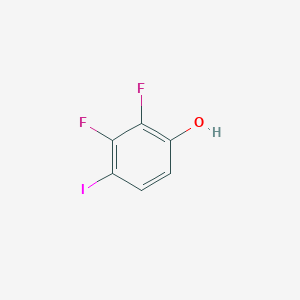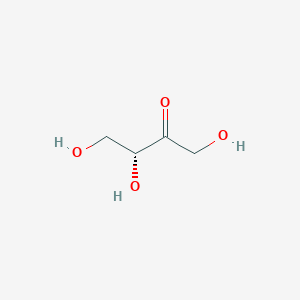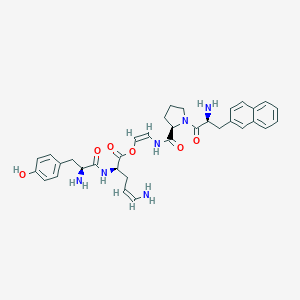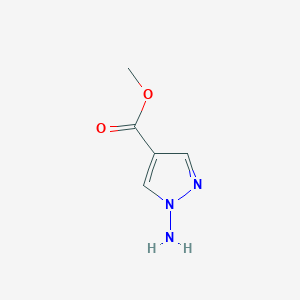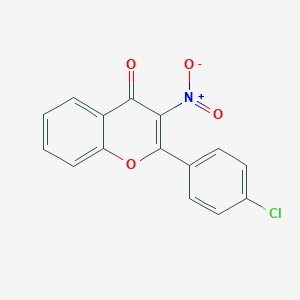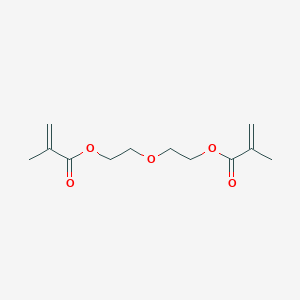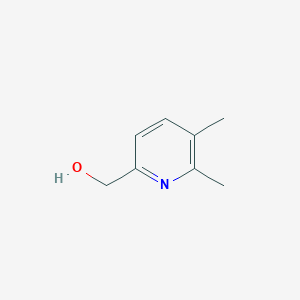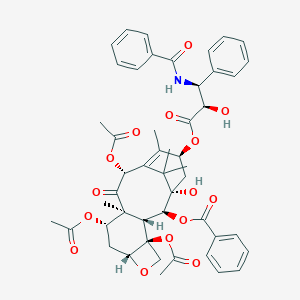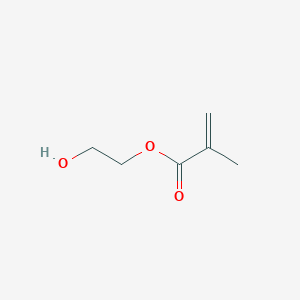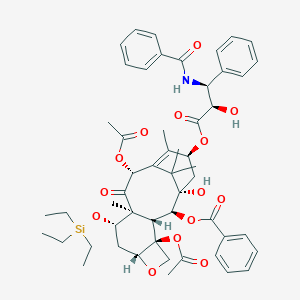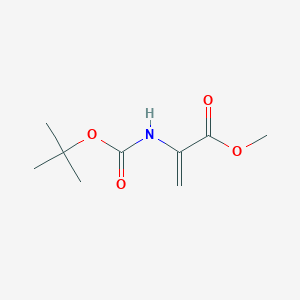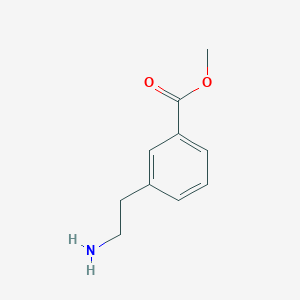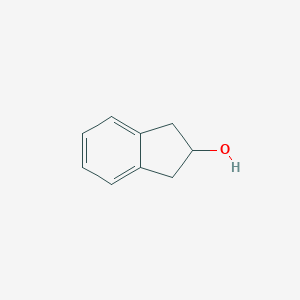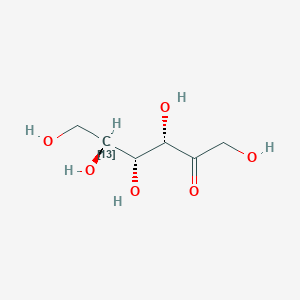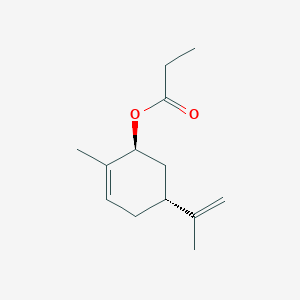
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, also known as limonene oxide, is a cyclic terpene that is commonly found in essential oils of citrus fruits. It has been widely studied for its various chemical and biological properties.
Mecanismo De Acción
The exact mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Limonene oxide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide in lab experiments is its availability and low cost. It is also relatively easy to synthesize and has been shown to have low toxicity levels. However, one of the major limitations of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is its volatility, which can make it difficult to handle in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. One area of research is the development of new synthetic methods for the production of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. Another area of research is the investigation of its potential applications in the food industry as a natural preservative. Additionally, there is a growing interest in the use of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide as a potential alternative to synthetic insecticides.
Métodos De Síntesis
The most common method for the synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is through the epoxidation of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, which is a major component of citrus essential oils. This reaction is typically carried out using peracids or hydrogen peroxide as the oxidizing agent.
Aplicaciones Científicas De Investigación
Limonene oxide has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have insecticidal and repellent properties.
Propiedades
Número CAS |
145032-51-5 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
[(1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate |
InChI |
InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12+/m1/s1 |
Clave InChI |
DFVXNZOMAOGTBL-NEPJUHHUSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1C[C@@H](CC=C1C)C(=C)C |
SMILES |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
SMILES canónico |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
Otros números CAS |
145032-51-5 74431-24-6 |
Sinónimos |
trans-Carvyl propionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



